molecular formula C15H18N4O2 B2878378 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 2034266-23-2

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B2878378
CAS No.: 2034266-23-2
M. Wt: 286.335
InChI Key: QZCIYBDRKPKGHL-UHFFFAOYSA-N
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Description

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.335. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Nagamani et al. (2018) highlighted the synthesis of novel triazole derivatives, including those related to the mentioned compound, and evaluated their antimicrobial activity. These compounds were synthesized from ethanone derivatives through propargylation followed by a click reaction. The antimicrobial evaluation indicated that some synthesized compounds exhibit promising activity against a range of microbial strains (Nagamani et al., 2018).

Application in Antibiotics Synthesis

Another study focused on a practical synthesis of a key intermediate for the production of β-lactam antibiotics. This involved the synthesis of derivatives closely related to the queried compound, showcasing the relevance of such structures in the development of new antibiotics (Cainelli et al., 1998).

Fungicidal Activity

Research by Lima et al. (2022) on eugenol-fluorinated triazole derivatives, including structures akin to the target compound, demonstrated their fungicidal activity. The synthesis and subsequent evaluation revealed significant inhibitory effects on mycelial growth of fungal strains, indicating potential applications in agricultural fungicides or antifungal drugs (Lima et al., 2022).

Anti-Bacterial Agents

A library of novel 1,4-disubstituted 1,2,3-triazoles, resembling the structure of the queried compound, was synthesized and evaluated for antimicrobial activity by Hussain et al. (2019). The results indicated significant inhibitory effects against various strains of bacteria, underscoring the compound's potential as a lead structure for developing new antibacterial agents (Hussain et al., 2019).

Antitumor Activity

A study on the structural analysis and biological evaluation of derivatives, including triazolyl azetidines similar to the compound , explored their binding mechanisms and potential as antitumor agents. These compounds, particularly those targeting adrenoceptors, provide insights into the design of drugs with high selectivity and efficacy against various cancers (Xu et al., 2016).

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-21-14-5-2-12(3-6-14)4-7-15(20)18-10-13(11-18)19-9-8-16-17-19/h2-3,5-6,8-9,13H,4,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCIYBDRKPKGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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